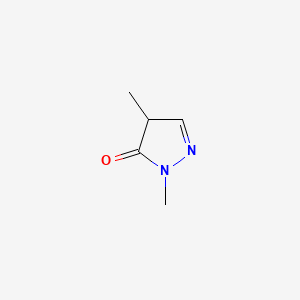
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl-: is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.1298 g/mol . It is also known by other names such as 2-Pyrazolin-5-one, 1,3-dimethyl- and 1,3-Dimethyl-5-pyrazolinone . This compound is part of the pyrazolone family, which is known for its diverse range of biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- typically involves the reaction of 1,3-dimethyl-2-pyrazolin-5-one with various reagents under controlled conditions . One common method includes the diazotization of 2,4-dimethylbenzenamine followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5-one .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride .
Substitution: Substitution reactions are common, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the TGF-β2/SMAD signaling pathway, which plays a role in fibrosis and cell proliferation . Additionally, it can inhibit the nuclear translocation of SMADs and affect other non-SMAD pathway proteins, such as ERK1/2 and JUN .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-
- 2,4-dihydro-2,4,5-trimethyl-3H-pyrazol-3-one
- 1,3,4-trimethyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-2,4-dimethyl- is unique due to its specific molecular structure and chemical properties . Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
3310-38-1 |
|---|---|
Molekularformel |
C5H8N2O |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
2,4-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C5H8N2O/c1-4-3-6-7(2)5(4)8/h3-4H,1-2H3 |
InChI-Schlüssel |
MXOJCJMABJVNNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=NN(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


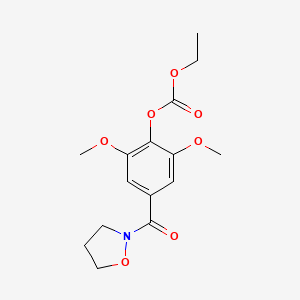
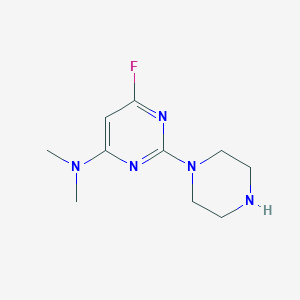

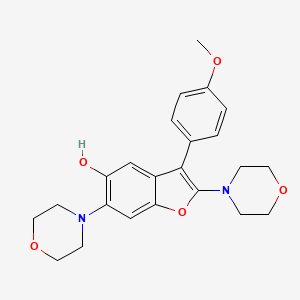
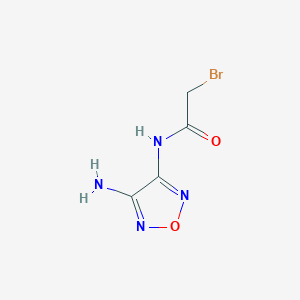
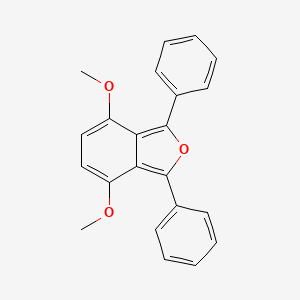

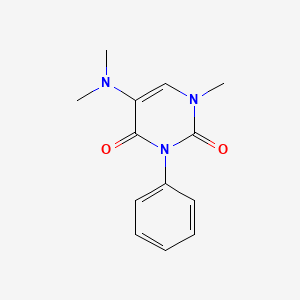
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
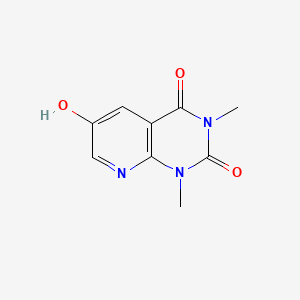
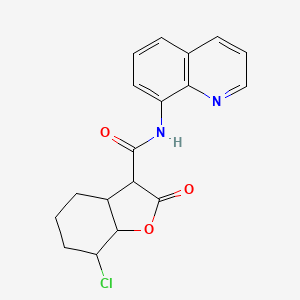
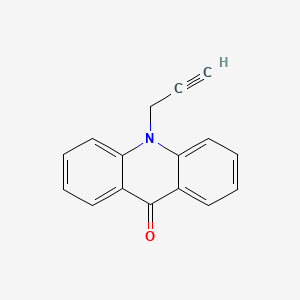
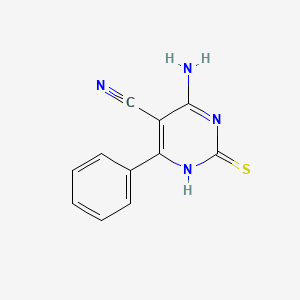
![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)
